molecular formula C23H34O16 B15138364 methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

Cat. No.: B15138364
M. Wt: 566.5 g/mol
InChI Key: WBFTYMQVABCVIU-WECBLGBSSA-N
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Description

The compound methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate is a structurally complex methyl ester featuring:

  • A tricyclic decene core with fused oxabicyclic rings (3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene).
  • A glycosyl substituent at the 10-position, comprising a disaccharide-like structure with two oxane (pyranose) rings.
  • A methyl ester group at the 7-position, critical for bioactivity modulation.

Applications: Similar methyl esters, such as 8-O-acetylshanzhiside methyl ester, are used as reference standards in pharmacological research and as synthetic precursors for drug development .

Properties

Molecular Formula

C23H34O16

Molecular Weight

566.5 g/mol

IUPAC Name

methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18+,20+,21-,22+,23-/m1/s1

InChI Key

WBFTYMQVABCVIU-WECBLGBSSA-N

Isomeric SMILES

C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)OC

Canonical SMILES

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Glycosylation: The attachment of sugar moieties is done using glycosyl donors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It can be used to study enzyme-substrate interactions and metabolic pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Properties References
Target Compound ~600 (estimated) Tricyclic core, glycosyl disaccharide, methyl ester High water solubility due to hydroxyls; potential glycosidase inhibition
8-O-Acetylshanzhiside Methyl Ester 534.5 Acetylated hydroxyl, cyclopenta[c]pyran core Improved lipophilicity vs. parent compound; used in pharmacokinetic studies
[(1S,2S,4S,5S,6S,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 3-hydroxy-4-methoxybenzoate 508.5 3-hydroxy-4-methoxybenzoate ester Increased polarity due to aromatic ester; potential antioxidant activity
Fluorinated Derivatives (e.g., Compound 16 in ) >800 Heptadecafluoroundecanamido groups, triazole linkers High logP (>5) due to fluorine; likely cytotoxic or antiviral applications
(3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol 362.3 Simplified glycosyl group (single oxane) Reduced steric hindrance; higher membrane permeability

Physicochemical and Pharmacokinetic Differences

  • Solubility : The target compound’s glycosyl disaccharide and hydroxyl groups confer superior water solubility (>50 mg/mL estimated) compared to acetylated (e.g., 8-O-acetylshanzhiside) or fluorinated derivatives (<10 mg/mL) .
  • LogP: Fluorinated analogues exhibit logP >5 due to nonpolar fluorocarbon chains, whereas the target compound’s logP is ~0.5–1.0, aligning with its glycosylation .
  • Metabolic Stability : Acetylated derivatives (e.g., 8-O-acetylshanzhiside) show prolonged half-lives in vitro due to reduced enzymatic de-esterification .

Biological Activity

Methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate is a complex organic compound with significant biological activity attributed to its unique structural characteristics. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H34O16 with a molecular weight of approximately 566.51 g/mol. Its intricate structure includes multiple hydroxyl groups which are crucial for its biological activities. The presence of these functional groups enhances its reactivity and interaction with various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC23H34O16
Molecular Weight566.51 g/mol
Functional GroupsHydroxyl groups

Antioxidant Properties

The compound exhibits antioxidant activity , primarily due to its hydroxyl groups which can scavenge free radicals. This property suggests potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties . Similar compounds with hydroxylated structures have shown efficacy against various pathogens. For instance, phlorigidoside C and other related compounds have demonstrated both antioxidant and antimicrobial effects .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects . Studies have shown that structurally similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in inflammatory diseases.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (effects on the body) of this compound is crucial for its development as a therapeutic agent. Interaction studies reveal that the compound's structure allows for significant interactions with biological macromolecules, which can influence its efficacy and safety profile.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

  • Antioxidant Activity Study : A study demonstrated that methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl significantly reduced oxidative stress markers in vitro by scavenging free radicals.
  • Antimicrobial Efficacy : Research indicated that the compound inhibited the growth of several bacterial strains in vitro. Its structural similarity to known antimicrobial agents supports its potential use in developing new antibiotics.
  • Anti-inflammatory Mechanism : In a cellular model of inflammation, the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl:

Compound NameStructural FeaturesBiological Activity
Phlorigidoside CMultiple hydroxyl groupsAntioxidant and antimicrobial
5-hydroxyfenchone glucosideHydroxylated structureAnti-inflammatory
6-Hydroxyfenchone glucosideHydroxylated phenolic structureAntioxidant

Q & A

Q. What steps ensure reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Publish detailed reaction conditions (e.g., solvent purity, catalyst lot numbers) in supplementary materials. Use round-robin testing across multiple labs to identify critical variables. Share characterized intermediates via platforms like ChemSpider to standardize synthetic routes .

Collaboration and Resource Utilization

Q. How can academic researchers leverage EU-OPENSCREEN for collaborative projects?

  • Methodological Answer : Submit the compound to the European Academic Compound Library for screening across EU-OPENSCREEN’s partner assays. If a hit is identified, initiate a Material Transfer Agreement (MTA) to collaborate with assay providers on mechanism-of-action studies or IP development .

Q. What role do academic chemical biology networks (e.g., ChemBioNet) play in advancing research on this compound?

  • Methodological Answer : ChemBioNet connects chemists with biologists to design custom assays for target identification. Submit the compound for bioprofiling in phenotypic screens (e.g., anti-inflammatory or cytotoxicity assays) and access high-throughput technologies for functional validation .

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